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molecular formula C9H13NO B1195820 N-Methyltyramine CAS No. 370-98-9

N-Methyltyramine

Cat. No. B1195820
M. Wt: 151.21 g/mol
InChI Key: AXVZFRBSCNEKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985879B2

Procedure details

The previously prepared 2-bromo-5-hydroxy-4-methoxy benzoyl chloride (B13-Cl) in dichloromethane solution was transferred into the slurry of N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine at about 5° C. and then stirred for about 0.5 hours under an atmosphere of nitrogen. The solution was concentrated under vacuum and then cooled to between 25 to 35° C. To this was then added a 15% w/v solution of NaOH in methanol (0.173 Kg sodium hydroxide in methanol 0.910 Kg) and was then heated to between 25 to 35° C. The solution was stirred for about 8 hours and then the pH was adjusted to between 2 to 5 with 32% hydrochloric acid (˜0.6 Kg). The solution was concentrated and the residue was cooled to about 30° C. Dichloromethane (6.628 Kg) and water (15 Kg) were added into the above mixture and then cooled to about 5° C. and was then stirred for about 2 hours. The solidified product was filtered and washed twice with dichloromethane (0.663 Kg each) to provide crude N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide (C2).
Name
2-bromo-5-hydroxy-4-methoxy benzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([OH:13])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:14][NH:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1>ClCCl>[CH3:14][N:15]([CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1)[C:4]([C:3]1[CH:7]=[C:8]([OH:13])[C:9]([O:11][CH3:12])=[CH:10][C:2]=1[Br:1])=[O:5]

Inputs

Step One
Name
2-bromo-5-hydroxy-4-methoxy benzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)Cl)C=C(C(=C1)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for about 0.5 hours under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum
ADDITION
Type
ADDITION
Details
To this was then added a 15% w/v solution of NaOH in methanol (0.173 Kg sodium hydroxide in methanol 0.910 Kg)
TEMPERATURE
Type
TEMPERATURE
Details
was then heated to between 25 to 35° C
STIRRING
Type
STIRRING
Details
The solution was stirred for about 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to about 30° C
ADDITION
Type
ADDITION
Details
Dichloromethane (6.628 Kg) and water (15 Kg) were added into the above mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 5° C.
STIRRING
Type
STIRRING
Details
was then stirred for about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solidified product was filtered
WASH
Type
WASH
Details
washed twice with dichloromethane (0.663 Kg each)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN(C(=O)C1=C(C=C(C(=C1)O)OC)Br)CCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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